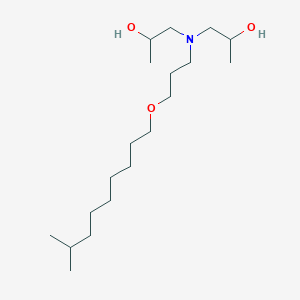
2-Propanol, 1,1'-((3-(isodecyloxy)propyl)imino)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- is a chemical compound with a complex structure that includes a propanol backbone and an imino group linked to an isodecyloxypropyl chain
準備方法
The synthesis of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor. The process includes the following steps :
- Adding N,N-dimethyl-1,3-propylenediamine to a high-pressure reactor.
- Filling the reactor with nitrogen to replace the air and maintain a pressure of 0.1-1.0 MPa.
- Raising the temperature to 60-80°C while continuously stirring.
- Pumping propylene oxide into the reactor over 1-5 hours.
- Increasing the temperature to 80-100°C and maintaining it for 1-5 hours.
- Reducing the temperature to normal and releasing the pressure.
- Discharging and rectifying the product to obtain the final compound.
化学反応の分析
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- has several scientific research applications :
Chemistry: Used as a blowing catalyst for low-density polyurethane foams.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of various industrial materials and chemicals.
作用機序
The mechanism of action of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- can be compared with other similar compounds, such as :
- 1,1’-((3-(dimethylamino)propyl)imino)bis-2-propanol
- 1,1’-((3-(naphthalen-1-yloxy)propan-2-ol)imino)bis-2-propanol
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- lies in its isodecyloxypropyl chain, which imparts distinct chemical and physical characteristics.
特性
CAS番号 |
71686-26-5 |
|---|---|
分子式 |
C19H41NO3 |
分子量 |
331.5 g/mol |
IUPAC名 |
1-[2-hydroxypropyl-[3-(8-methylnonoxy)propyl]amino]propan-2-ol |
InChI |
InChI=1S/C19H41NO3/c1-17(2)11-8-6-5-7-9-13-23-14-10-12-20(15-18(3)21)16-19(4)22/h17-19,21-22H,5-16H2,1-4H3 |
InChIキー |
UDRSJJUQIYESII-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCOCCCN(CC(C)O)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


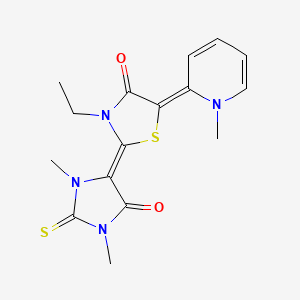


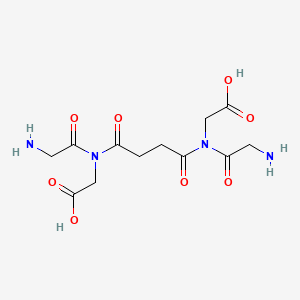
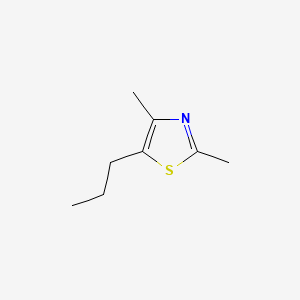
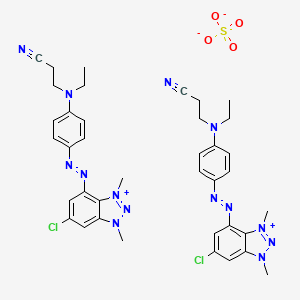


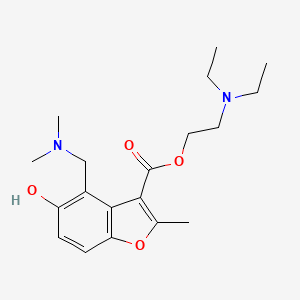


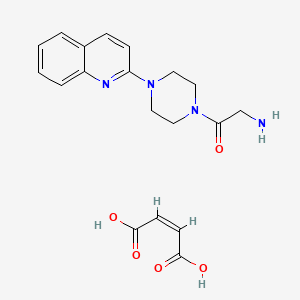

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
